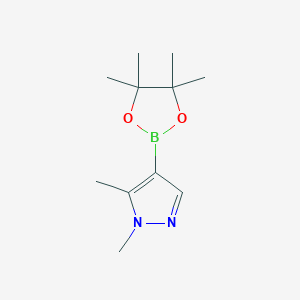

1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1036991-40-8) is a boronic ester-functionalized pyrazole derivative widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrazole core with methyl groups at the 1- and 5-positions and a pinacol boronate group at the 4-position. This configuration enhances stability and reactivity in palladium-catalyzed coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-8-9(7-13-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIQCQOFVHSHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655322 | |

| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036991-40-8 | |

| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036991-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

- Starting Material: 1,5-Dimethyl-1H-pyrazole or its halogenated derivatives.

- Catalyst System: Typically involves (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with bipyridine ligands.

- Boron Source: Pinacolborane or bis(pinacolato)diboron.

- Solvent: Non-polar solvents such as pentane or toluene.

- Conditions: Room temperature to mild heating (~20°C to 80°C).

- Outcome: Selective borylation at the 4-position of the pyrazole ring to yield the pinacol boronate ester.

This method is advantageous due to its direct functionalization of C–H bonds without pre-functionalization, providing a straightforward route to the boronate ester with good regioselectivity and moderate to high yields.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

- Starting Material: 4-Bromo-1,5-dimethyl-1H-pyrazole or related halogenated pyrazoles.

- Boron Source: Pinacolborane or pinacol boronate esters.

- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) chloride.

- Base: Sodium carbonate or other mild bases.

- Solvent: Mixtures of tetrahydrofuran (THF), toluene, and water.

- Additives: Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be used to enhance reaction rates.

- Procedure: The halogenated pyrazole undergoes cross-coupling with the boron reagent under catalytic conditions to form the boronate ester.

- Isolation: The product is typically isolated by solvent removal, precipitation with water or ethanol, and filtration.

This method is well-established for preparing boronic acid pinacol esters and offers good control over substitution patterns by using pre-functionalized pyrazole substrates.

Tandem Cross-Coupling/Electrocyclization (Advanced Synthetic Route)

- Approach: Involves tandem catalytic cross-coupling of enol triflates with diazoacetates, followed by electrocyclization to form substituted pyrazoles.

- Outcome: Allows for the synthesis of highly substituted pyrazoles with boronate groups.

- Application: This method is useful for generating complex pyrazole derivatives including the 1,5-dimethyl-4-boronate ester variants.

Though more complex, this approach provides access to structurally diverse pyrazoles for research and pharmaceutical development.

Representative Preparation Data

| Method | Starting Material | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | 1,5-Dimethyl-1H-pyrazole | (COD)(methoxy)Ir dimer + bipyridine | Pentane, 20–80°C | Moderate to High | Direct C–H borylation, regioselective |

| Suzuki–Miyaura Cross-Coupling | 4-Bromo-1,5-dimethyl-1H-pyrazole | Pd(PPh3)2Cl2 + Na2CO3 + TBAB | THF/toluene/water, reflux | High | Requires halogenated precursor, well-established |

| Tandem Cross-Coupling/Electrocyclization | Enol triflates + diazoacetates | Pd catalyst, base | Various | Moderate | Enables complex substitution patterns |

Detailed Research Findings

The Suzuki–Miyaura coupling is the most commonly used method for preparing 1,5-dimethyl-4-(pinacolboronate)-1H-pyrazole due to its reliability and scalability. The reaction proceeds efficiently with palladium catalysts under mild conditions, providing high purity products (>98% by GC) suitable for further synthetic applications.

Iridium-catalyzed C–H borylation offers a direct and atom-economical route, avoiding the need for pre-halogenated substrates. This method has been shown to selectively functionalize the 4-position of pyrazoles, including 1,5-dimethyl derivatives, with good regioselectivity and yields.

Advanced synthetic routes involving tandem cross-coupling and electrocyclization have been reported for substituted pyrazoles, enabling the incorporation of boronate esters at specific positions. These methods expand the synthetic toolbox for complex pyrazole derivatives but are less commonly used for simple 1,5-dimethyl variants.

The compound is typically isolated as a solid, stable under room temperature storage in a cool, dark place (<15°C), and exhibits high purity suitable for pharmaceutical and chemical synthesis applications.

Summary Table of Key Parameters

| Parameter | Description |

|---|---|

| Molecular Formula | C11H19BN2O2 |

| Molecular Weight | 222.10 g/mol |

| Physical State | Solid at 20°C |

| Purity | >98.0% (GC) |

| Storage | Room temperature, cool and dark place (<15°C) |

| Common Catalysts | Pd(PPh3)2Cl2, (COD)(methoxy)Ir dimer |

| Typical Solvents | THF, toluene, pentane, water |

| Reaction Types | Suzuki–Miyaura cross-coupling, C–H borylation |

Scientific Research Applications

Drug Development

This compound plays a crucial role in the pharmaceutical industry. It is utilized for developing new medications targeting specific biological pathways due to its unique structural characteristics. The incorporation of boron into drug design can enhance the pharmacological properties of compounds.

Case Study: Targeting Cancer Pathways

Research has demonstrated that derivatives of 1H-pyrazole compounds exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can selectively inhibit protein kinases involved in tumor growth, leading to potential therapeutic applications in oncology.

Chemical Synthesis

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as an important intermediate in organic synthesis. It allows chemists to create complex molecules efficiently.

Table: Chemical Synthesis Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a building block for synthesizing various organic compounds. |

| Medicinal Chemistry | Facilitates the development of new drug candidates through structural modifications. |

| Material Science | Used in the formulation of advanced materials with specific properties. |

Agricultural Chemistry

The compound is also utilized in formulating agrochemicals. Its application enhances crop protection products and increases agricultural productivity.

Case Study: Pesticide Formulation

Research indicates that incorporating this compound into pesticide formulations improves efficacy against specific pests while reducing environmental impact. For example, studies have shown that pyrazole-based pesticides demonstrate improved selectivity and reduced toxicity to non-target organisms.

Material Science

In material science, this compound's properties make it suitable for developing advanced materials such as polymers and coatings that require specific chemical resistance and durability.

In analytical chemistry, this compound is employed in methods for detecting and quantifying other substances.

Applications in Quality Control

It is used in laboratories for quality control processes where precise measurement of active ingredients is crucial. This compound aids in the development of analytical methods such as chromatography and mass spectrometry.

Mechanism of Action

The mechanism by which 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the desired biaryl product.

Molecular Targets and Pathways Involved:

Transmetalation: The key step in Suzuki-Miyaura coupling where the boronic acid transfers the organic group to the palladium catalyst.

Biaryl Formation: The final step where the palladium catalyst facilitates the formation of the biaryl compound.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The compound’s reactivity and physicochemical properties are influenced by the position of methyl groups and boronate substituents. Key analogs include:

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates high efficiency in aryl-aryl coupling due to optimal steric and electronic effects from 1,5-dimethyl groups. Used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives for kinase inhibitors .

- 1,3-Dimethyl Isomer : Reduced coupling yields (~15–20% lower) compared to the 1,5-dimethyl analog, attributed to unfavorable steric interactions during palladium coordination .

- 3,5-Dimethyl Isomer : Steric bulk at the 3- and 5-positions limits reactivity with bulky substrates but improves selectivity in macrocyclic compound synthesis .

Metabolic Stability and Pharmacokinetics

- Methyl groups at the 1- and 5-positions (target compound) significantly reduce oxidative metabolism in hepatic microsomes, enhancing drug half-life .

- Fluorinated analogs (e.g., 1-(2,3-difluoro-benzyl) derivative) exhibit improved metabolic resistance and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Key Research Findings

- Failed Reactions : Substitution at the 3- and 5-positions (e.g., 3,5-dimethyl analog) can lead to incomplete coupling or side products, as seen in attempts to synthesize naphthalimide derivatives .

- Thermal Stability : The pinacol boronate group in all analogs decomposes above 200°C, necessitating low-temperature reactions (<120°C) .

Biological Activity

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

- Molecular Formula : C13H23BN2O2

- Molar Mass : 250.14 g/mol

- CAS Number : 1082503-79-4

- Physical State : Solid

- Storage Conditions : Recommended at 2-8°C .

Structure

The compound features a pyrazole ring substituted with a boronic ester group, which is crucial for its reactivity in organic synthesis and biological interactions. The presence of the boron atom enhances its ability to form complexes with various biomolecules.

The biological activity of this compound primarily involves its role as a boronic ester in chemical reactions such as the Suzuki-Miyaura cross-coupling reaction. This mechanism allows for the formation of carbon-carbon bonds essential in synthesizing complex organic molecules .

Applications in Drug Development

This compound has been investigated for its potential in drug discovery and development. Its unique structure allows it to target specific biological pathways effectively. Research indicates that it can serve as an intermediate in synthesizing pharmaceutical agents .

Case Study: Anticancer Activity

In a recent study, derivatives of pyrazole compounds were evaluated for their anticancer properties. The results indicated that certain modifications to the pyrazole structure could enhance cytotoxicity against various cancer cell lines. This suggests that this compound may have similar potential .

Agricultural Chemistry

The compound is also utilized in formulating agrochemicals. Its ability to enhance crop protection products is significant for increasing agricultural productivity. The boronic ester functionality allows it to interact with plant hormones and growth regulators effectively .

Material Science and Analytical Applications

In material science, this compound is used to develop advanced materials such as polymers and coatings that require specific chemical resistance and durability. Moreover, it plays a role in analytical chemistry by serving as a reagent for detecting and quantifying other substances .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.